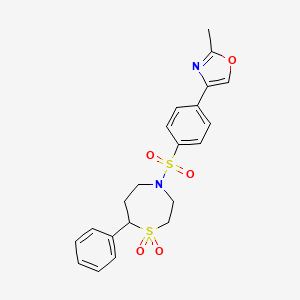

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as MOTPD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has a molecular weight of 448.56 g/mol and a chemical formula of C23H20N2O4S2.

Applications De Recherche Scientifique

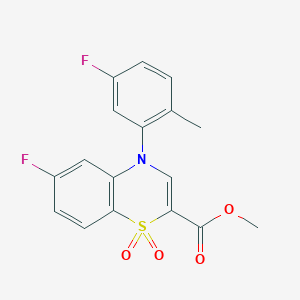

Heterocyclic Syntheses via Carbanionically Induced Rearrangement Reactions

Research has demonstrated the utility of sulfonyl and carbonyl functions in synthesizing heterocyclic compounds through carbanionically induced rearrangement reactions. For example, 1,2-benzisothiazol dioxide systems can be transformed into di-benzo[b,f][1,4]thiazepin dioxides, showcasing a method for ring expansions by one benzo unit when utilizing suitably tailored precursor heterocycles (Hellwinkel, Lenz, & Lämmerzahl, 1983).

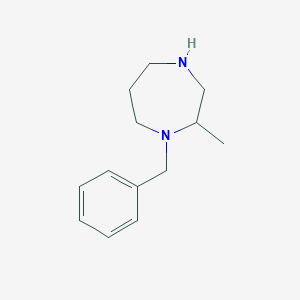

Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions

Another study highlights the synthesis of novel cyclic sulfonamides, including substituted hexahydrobenzo[d]isothiazole 1,1-dioxides and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, via the thermal Diels-Alder reaction of triene derivatives. This method offers a new pathway for creating histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

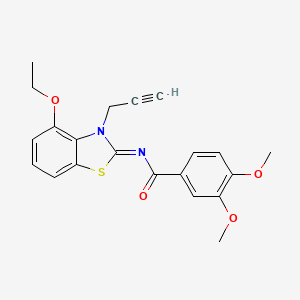

Synthesis and Pharmacological Evaluation of Sulfonyl Derivatives

A study on the synthesis and pharmacological evaluation of sulfonyl derivatives, specifically isopropyl thiazole-based compounds, demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings suggest the potential of sulfonyl derivatives in developing new antimicrobial and antitubercular agents (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Fluorescent Molecular Probes

Research into the synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on diphenyloxazoles with sulfonyl groups has opened new avenues for developing ultrasensitive fluorescent molecular probes. These probes can study biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with solvent polarity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Propriétés

IUPAC Name |

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXBNLKBMSDRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)

![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)